N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
This compound has been studied for its antiproliferative effects against cancer cell lines. The structure of the compound allows it to interact with cellular components that can inhibit the proliferation of cancer cells, making it a candidate for further research in cancer treatment .
pH Sensing and Indicator
Research has indicated that derivatives of this compound exhibit potent pH indicator properties. This makes them suitable for use in biological and chemical assays where precise pH measurement is crucial. They can be used for fluorescence intensity-based and ratiometric pH sensing .
Calcium Channel Antagonism
Compounds with similar structures have been synthesized to act as calcium channel antagonists. These are important in the treatment of cardiovascular diseases, such as hypertension and angina pectoris. The compound’s ability to inhibit calcium influx can be harnessed to develop new medications .
Chemotherapy Adjunct
Derivatives of this compound have shown potential as an adjunct in chemotherapy. They may help ameliorate side effects such as intestinal mucositis, which is a common issue in cancer treatment, by suppressing oxidative stress and inflammatory markers .
EGFR and VEGFR-2 Inhibition
The compound has been evaluated for its ability to inhibit EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer. Its derivatives could serve as promising inhibitors in the treatment of this aggressive cancer subtype .
Organic Light-Emitting Diodes (OLEDs)
While not directly related to the exact compound, similar molecular structures have been used in the development of organic light-emitting diodes. These compounds can serve as emitters in OLEDs, which are used in display and lighting technologies .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14(28-17-6-4-3-5-7-17)21(25)22-20-18-12-29(26)13-19(18)23-24(20)15-8-10-16(27-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWHTPKIHUETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.